1-(2,6-Dimethylmorpholine-4-carbonyl)imidazolidin-2-one
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Overview
Description
1-(2,6-Dimethylmorpholine-4-carbonyl)imidazolidin-2-one is a heterocyclic compound that features both morpholine and imidazolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,6-Dimethylmorpholine-4-carbonyl)imidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylmorpholine with imidazolidin-2-one in the presence of a suitable catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dimethylmorpholine-4-carbonyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the imidazolidinone ring can be modified by introducing different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions.
Substitution: Various nucleophiles; reactions often require a base such as sodium hydroxide to facilitate the substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
1-(2,6-Dimethylmorpholine-4-carbonyl)imidazolidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2,6-Dimethylmorpholine-4-carbonyl)imidazolidin-2-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Imidazolidin-2-one: Shares the imidazolidinone core structure but lacks the morpholine moiety.
2,6-Dimethylmorpholine: Contains the morpholine ring but does not have the imidazolidinone structure.
Uniqueness: 1-(2,6-Dimethylmorpholine-4-carbonyl)imidazolidin-2-one is unique due to the combination of both morpholine and imidazolidinone moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
IUPAC Name |
1-(2,6-dimethylmorpholine-4-carbonyl)imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O3/c1-7-5-12(6-8(2)16-7)10(15)13-4-3-11-9(13)14/h7-8H,3-6H2,1-2H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSHAUUXJTVPHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)N2CCNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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